![molecular formula C15H21NO B14390274 2-{[Methyl(4-methylphenyl)amino]methyl}cyclohexan-1-one CAS No. 89787-24-6](/img/structure/B14390274.png)
2-{[Methyl(4-methylphenyl)amino]methyl}cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Methyl(4-methylphenyl)amino]methyl}cyclohexan-1-one typically involves the reaction of cyclohexanone with methyl(4-methylphenyl)amine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-{[Methyl(4-methylphenyl)amino]methyl}cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of oximes or hydrazones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted cyclohexanone derivatives.
Scientific Research Applications
2-{[Methyl(4-methylphenyl)amino]methyl}cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[Methyl(4-methylphenyl)amino]methyl}cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity and mode of action are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-methylphenol
- Methylcyclohexanone
- 4-Methylphenylamine
Uniqueness
2-{[Methyl(4-methylphenyl)amino]methyl}cyclohexan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a cyclohexanone core with a methyl(4-methylphenyl)amino group sets it apart from other similar compounds, making it a valuable compound for various applications.
Properties
CAS No. |
89787-24-6 |
|---|---|
Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
2-[(N,4-dimethylanilino)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C15H21NO/c1-12-7-9-14(10-8-12)16(2)11-13-5-3-4-6-15(13)17/h7-10,13H,3-6,11H2,1-2H3 |
InChI Key |
UXVDSYRMEHSXAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)CC2CCCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


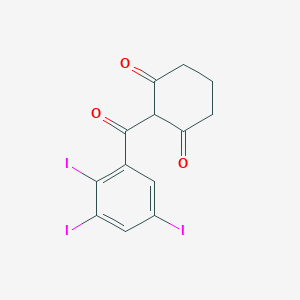
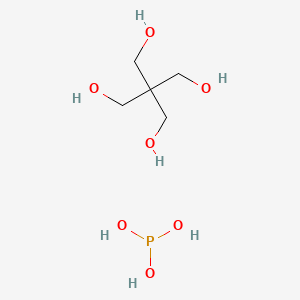
![1-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14390201.png)
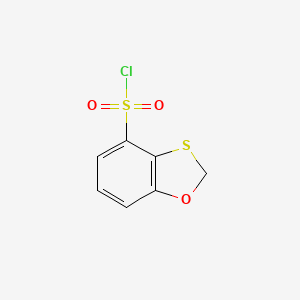
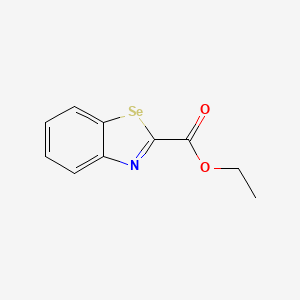
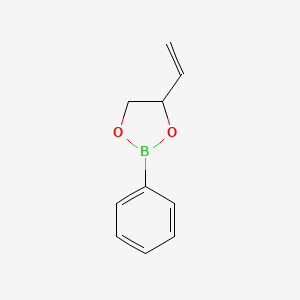

![1-{4-[(Propane-2-sulfonyl)methyl]phenyl}propan-2-one](/img/structure/B14390220.png)
![Hydrazinecarboxylic acid, [(4-nitrophenyl)methylene]-, methyl ester](/img/structure/B14390239.png)

![Benzoic acid;[diethyl(methyl)silyl]methanol](/img/structure/B14390252.png)
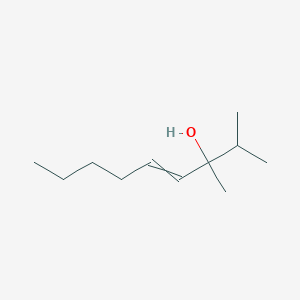
![4-Chloro-2-hexyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B14390263.png)
![Acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol](/img/structure/B14390271.png)
